2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid
Description
2-{[(Tert-Butoxy)Carbonyl]Amino}-3-(Pyrimidin-5-Yl)Propanoic Acid is a Boc-protected amino acid derivative featuring a pyrimidin-5-yl substituent on the propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic procedures while allowing selective deprotection under acidic conditions .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)4-8-5-13-7-14-6-8/h5-7,9H,4H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLBWJUPHCVNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyl dicarbonate (Boc2O) with the amino acid precursor in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection and pyrimidinyl group introduction.
Chemical Reactions Analysis
Boc Deprotection Under Acidic Conditions
The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to expose the free amino group. Common reagents include:
Reaction Outcome :
-
Quantitative conversion to 2-amino-3-(pyrimidin-5-yl)propanoic acid.
-
The deprotected amino group enables further functionalization, such as peptide bond formation.
Peptide Coupling Reactions
The carboxylic acid group participates in peptide synthesis via coupling reagents:
| Reagent System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| DCC/DMAP | DCM | 0–25°C | 85–92% | |
| HOBt/EDC·HCl | DMF | 25°C | 78% | |
| COMU | THF | -20°C | 90% |
Applications :
-
Synthesis of peptidomimetics targeting enzyme active sites (e.g., serine proteases) .
-
Intermediate in PROTAC (proteolysis-targeting chimera) synthesis .
Suzuki-Miyaura Cross-Coupling
The pyrimidin-5-yl group undergoes palladium-catalyzed coupling with boronic acids:
Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Na₂CO₃
-
Solvent : DME/H₂O (2:1 v/v)
Example Reaction :
Coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine yields biaryl derivatives (96.7% yield) .
Substitution Reactions
The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines | DMF, 80°C, 12 hours | 5-Aminopyrimidine derivatives | 65% | |
| Thiols | EtOH, K₂CO₃, reflux | 5-Thioether derivatives | 58% |
Oxidation and Reduction
Oxidation :
-
Pyrimidine Ring : KMnO₄ in H₂O/acetone (0°C, 2 hours) oxidizes the pyrimidine to pyrimidine N-oxide .
-
Side Chain : TEMPO/NaOCl oxidizes the propanoic acid to α-keto acid (45% yield) .
Reduction :
-
Catalytic Hydrogenation : H₂ (1 atm), Pd/C in MeOH reduces the pyrimidine to tetrahydropyrimidine (72% yield).
Comparative Reaction Profiles
The reactivity of this compound differs from analogous derivatives based on pyrimidine positioning:
| Compound | Boc Deprotection Yield | Suzuki Coupling Yield | NAS Reactivity |
|---|---|---|---|
| Pyrimidin-5-yl isomer (this compound) | 98% | 96.7% | Moderate |
| Pyrimidin-2-yl isomer | 95% | 88% | Low |
| Pyrimidin-4-yl isomer | 97% | 91% | High |
Mechanistic Insights
-
Boc Deprotection : Proceeds via acid-catalyzed carbamate cleavage, forming a tert-butyl cation and CO₂.
-
Suzuki Coupling : Follows a Pd(0)/Pd(II) cycle, with transmetallation as the rate-determining step .
-
NAS : Electron-withdrawing Boc group enhances pyrimidine ring electrophilicity at C-2 and C-4 positions .
This compound’s versatility in Boc deprotection, cross-coupling, and substitution reactions makes it invaluable in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric reactions and biological target engagement.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
3-(Pyridin-2-Yl Benzyl)Propanoic Acid Derivatives
- Compound: (R)-2-((tert-Butoxycarbonyl)Amino)-3-Phenylpropanoic Acid () Substituent: Phenyl group at the β-position. Key Differences: The phenyl group introduces steric bulk and lipophilicity compared to the pyrimidin-5-yl group. Pyrimidine’s nitrogen-rich aromatic system may enhance hydrogen bonding or π-π stacking in biological targets . Synthesis: Utilizes DCC/DMAP-mediated coupling with yields dependent on steric hindrance (e.g., 0.221 mmol scale with 16-hour reaction time) .
3-(Fluorophenyl-Pyrazole)Propanoic Acid
- Compound: 3-(5-((Tert-Butoxycarbonyl)Amino)-4-(4-Fluorophenyl)-1-Methyl-1H-Pyrazol-3-Yl)Propanoic Acid () Substituent: 4-Fluorophenyl-pyrazole core. Key Differences: The pyrazole ring introduces a planar heterocycle with distinct electronic properties. Synthesis: Requires NaOH-mediated hydrolysis (70°C, 12 hours), contrasting with milder coupling methods used for pyrimidine derivatives .
2-Methylpropionic Acid Derivatives
- Compound: 3-[tert-Butoxycarbonyl]Amino]-2-Methylpropionic Acid () Substituent: Methyl group at the α-position. Key Differences: The α-methyl group induces conformational rigidity, which may reduce rotational freedom and alter binding kinetics. Pyrimidin-5-yl’s larger size may enhance target affinity but reduce solubility . Purification: Employs chiral amine salts for enantiomeric resolution (e.g., (R)-α-methylbenzylamine), achieving 62.34% yield for the (R)-enantiomer .
Physicochemical and Functional Properties
- Solubility : Pyrimidin-5-yl’s polar nitrogen atoms may improve aqueous solubility compared to phenyl or methyl derivatives but reduce lipid membrane permeability .
- Stability : Boc-protected derivatives generally exhibit stability at neutral pH but undergo rapid deprotection under trifluoroacetic acid (TFA) or HCl. Pyrimidine’s aromaticity may confer additional stability against enzymatic degradation .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid, commonly referred to as TBCA, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and biological effects, particularly in the context of antiviral, antibacterial, and anticancer activities.
Chemical Structure and Properties
- IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-5-yl)propanoic acid
- CAS Number : 1251904-63-8
- Molecular Formula : C₁₂H₁₇N₃O₄
- Molecular Weight : 267.29 g/mol
- Purity : 97% .
The compound features a pyrimidine ring attached to a propanoic acid backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino function. This structural motif is crucial for its biological activity.
Antiviral Activity
Research indicates that compounds similar to TBCA exhibit antiviral properties against various viruses. For instance, derivatives containing β-amino acids have shown promising activity against the tobacco mosaic virus (TMV). In particular, studies have demonstrated that certain β-amino acid heterocycles can significantly inhibit viral replication, suggesting potential applications in antiviral drug development .
Table 1: Antiviral Activities of Related Compounds
| Compound | Virus Target | Activity |
|---|---|---|
| A-87380 | TMV | EC50 = 500 μg/mL |
| A-192558 | TMV | Curative activity of 56.8% |
| Compound 9 | HIV | Inhibitor activity |
Antibacterial Activity
The antibacterial potential of TBCA and its analogs has also been explored. Studies have shown that certain derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
In addition to its antiviral and antibacterial properties, TBCA has been investigated for its anticancer effects. Some derivatives have demonstrated antiproliferative activity against glioma cell lines, indicating their potential as chemotherapeutic agents. The incorporation of heterocyclic structures appears to enhance the biological efficacy of these compounds .
Case Studies
- Antiviral Efficacy Against HSV-1 : A study evaluated the effectiveness of TBCA derivatives in inhibiting herpes simplex virus type 1 (HSV-1). Results indicated a significant reduction in viral load in treated cell lines compared to controls, highlighting the compound's potential as an antiviral agent .
- Antibacterial Screening : A series of TBCA derivatives were screened for antibacterial activity using standard disk diffusion methods. Compounds exhibited varying degrees of inhibition against E. coli and S. aureus, with some showing comparable efficacy to standard antibiotics .
- Antiproliferative Effects : Research conducted on glioma cells revealed that certain TBCA derivatives could induce apoptosis and inhibit cell proliferation effectively. The study suggested that modifications to the pyrimidine moiety could enhance these effects .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR to verify Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and pyrimidinyl proton environments (aromatic protons at 8.5–9.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₃H₁₈N₄O₄ would have an exact mass of 318.12 g/mol).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% by area) .
How can researchers address low yields in the coupling step during synthesis?
Advanced Research Question
Low yields often stem from incomplete activation or side reactions. Strategies include:
- Optimizing Equivalents : Increasing DCC from 1.2 to 1.5 equivalents to ensure full activation of the carboxylic acid .
- Temperature Control : Conducting reactions at 0–4°C to suppress racemization.
- By-product Removal : Precipitating N,N'-dicyclohexylurea (DCU) by cooling the reaction mixture, followed by filtration before purification .
What are the key challenges in resolving data contradictions between theoretical and experimental logP values?
Advanced Research Question
Discrepancies in logP (e.g., computed vs. experimental) may arise from:
- Solvation Effects : The pyrimidine ring’s polarity can alter hydration in experimental setups. Use shake-flask methods with octanol/water partitioning for empirical validation.
- Impurity Interference : Trace solvents (e.g., DMF) retained during synthesis can skew results. Ensure thorough drying under high vacuum (<0.1 mbar) .
- Computational Limitations : Density functional theory (DFT) models may underestimate π-π interactions in aromatic systems. Cross-validate with COSMO-RS simulations .
How should researchers handle the compound’s stability during storage?
Basic Research Question
Boc-protected amino acids are hygroscopic and prone to hydrolysis. Recommendations include:
- Storage Conditions : –20°C in airtight containers under nitrogen or argon to prevent moisture ingress .
- Stability Monitoring : Periodic TLC or HPLC checks for degradation (e.g., free amine detection via ninhydrin test) .
What strategies mitigate racemization in solid-phase peptide synthesis (SPPS) using this compound?
Advanced Research Question
Racemization occurs during Boc deprotection (using TFA) or coupling. Mitigation involves:
- Low-Temperature Deprotection : Use 25% TFA in DCM at 0°C for ≤30 minutes.
- Coupling Additives : Additives like HOBt or Oxyma reduce carbodiimide-mediated racemization .
- Stereoselective Coupling : Employ pre-activated Emoc derivatives for SPPS, as validated in studies of Boc-piperidine carboxylates .
How can researchers optimize solubility for in vitro assays without compromising bioactivity?
Advanced Research Question
The pyrimidine ring’s hydrophobicity may limit aqueous solubility. Solutions include:
- Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations.
- pH Adjustment : Ionize the carboxylic acid group at pH >7 (pKa ~2.5–3.0) to enhance solubility .
- Prodrug Derivatization : Esterify the carboxylic acid (e.g., methyl ester) for cell permeability, followed by intracellular hydrolysis .
What safety precautions are critical when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of Boc-deprotection by-products (e.g., CO₂ gas) .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .
How can computational tools aid in predicting the compound’s reactivity in novel reactions?
Advanced Research Question
- Density Functional Theory (DFT) : Model transition states for nucleophilic attacks on the Boc group or pyrimidine ring.
- Machine Learning (ML) : Train models on PubChem data to predict coupling efficiencies or by-product formation .
- Retrosynthesis Software : Tools like Synthia™ propose novel routes using analogous Boc-amino acid syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
